molecular formula C14H13FO B6322556 4-(4-Ethylphenyl)-3-fluorophenol CAS No. 1261943-32-1

4-(4-Ethylphenyl)-3-fluorophenol

Cat. No.: B6322556
CAS No.: 1261943-32-1
M. Wt: 216.25 g/mol
InChI Key: AWRWGFNHUARKHV-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It features a phenyl ring substituted with an ethyl group at the para position and a fluorine atom at the meta position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-3-fluorophenol can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-(4-Ethylphenyl)-3-fluorobenzaldehyde.

    Reduction: 4-(4-Ethylphenyl)-3-fluorocyclohexanol.

    Substitution: 4-(4-Ethylphenyl)-3-aminophenol.

Scientific Research Applications

4-(4-Ethylphenyl)-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethylphenyl)-3-fluorophenol is unique due to the combined presence of the ethyl group and fluorine atom, which confer distinct chemical and biological properties. This combination can enhance its reactivity and specificity in various applications compared to its analogs.

Properties

IUPAC Name

4-(4-ethylphenyl)-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-2-10-3-5-11(6-4-10)13-8-7-12(16)9-14(13)15/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRWGFNHUARKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631110
Record name 4'-Ethyl-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-32-1
Record name 4'-Ethyl-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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